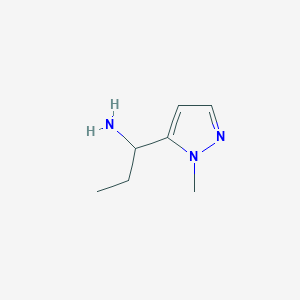

1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine

Description

Properties

IUPAC Name |

1-(2-methylpyrazol-3-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-6(8)7-4-5-9-10(7)2/h4-6H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGFKUWZGUGTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine, a valuable building block in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1] This document details two primary synthetic routes, commencing from the key intermediate 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one. Each methodology is presented with detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this and related pyrazole-containing compounds.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions.[1][2] The versatile nature of the pyrazole ring allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[3][4] The target molecule, this compound, incorporates a chiral primary amine, a common pharmacophore that can participate in key hydrogen bonding interactions with biological targets.

This guide will focus on robust and scalable synthetic strategies to access this amine, providing a foundation for further derivatization and incorporation into more complex molecular architectures.

Retrosynthetic Analysis and Proposed Synthetic Pathways

A logical retrosynthetic disconnection of the target amine points to the corresponding ketone, 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one, as a key precursor. This ketone can be transformed into the desired amine through established methodologies such as reductive amination or via an oxime intermediate followed by reduction.

The synthesis of the key ketone intermediate can be envisioned through the acylation of 1-methylpyrazole. The overall synthetic strategy is outlined below:

Caption: Retrosynthetic analysis of this compound.

Based on this analysis, two primary synthetic routes are detailed in this guide:

-

Route A: Reductive Amination of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one.

-

Route B: Catalytic Hydrogenation of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one Oxime.

Synthesis of the Key Intermediate: 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one

While commercially available, the synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one is a crucial first step for laboratories where the starting material is not readily accessible. The synthesis involves two main stages: N-methylation of pyrazole and subsequent Friedel-Crafts acylation.

N-Methylation of Pyrazole

The methylation of the pyrazole ring at the N1 position is a well-established transformation.[1][5] Various methylating agents can be employed, such as dimethyl sulfate or methyl iodide, typically in the presence of a base.

Experimental Protocol:

-

To a solution of pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add dimethyl sulfate (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 1-methylpyrazole.

Friedel-Crafts Acylation of 1-Methylpyrazole

The introduction of the propanoyl group at the C5 position of the 1-methylpyrazole ring can be achieved via a Friedel-Crafts acylation reaction.

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane at 0 °C, add propanoyl chloride (1.1 eq) dropwise.

-

Stir the mixture for 15 minutes to form the acylium ion complex.

-

Add a solution of 1-methylpyrazole (1.0 eq) in dichloromethane dropwise, keeping the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one.

Route A: Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[6] This one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Caption: Workflow for the reductive amination of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one.

Experimental Protocol:

-

Dissolve 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one (1.0 eq) in methanol.

-

Add a solution of ammonia in methanol (7N, 10 eq) to the ketone solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add a reducing agent such as sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise.[6]

-

Stir the reaction at room temperature for 24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Make the aqueous residue basic with NaOH (1M) and extract with dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield this compound.[7][8]

Mechanistic Considerations: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The hydride reducing agent then attacks the electrophilic carbon of the iminium ion to yield the final amine. The choice of a mild reducing agent like sodium cyanoborohydride is crucial as it selectively reduces the iminium ion in the presence of the starting ketone.

Route B: Catalytic Hydrogenation of the Oxime Intermediate

An alternative route to the desired amine involves the conversion of the ketone to an oxime, followed by catalytic hydrogenation. This method is particularly useful when direct reductive amination proves to be low-yielding or problematic. The hydrogenation of oximes is a well-established method for the synthesis of primary amines.[9]

Caption: Two-step synthesis of the target amine via an oxime intermediate.

Synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one Oxime

Experimental Protocol:

-

To a solution of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate or pyridine (1.5 eq).

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting ketone is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude oxime, which can often be used in the next step without further purification.

Catalytic Hydrogenation of the Oxime

Experimental Protocol:

-

Dissolve the crude oxime from the previous step in a suitable solvent, such as ethanol or methanol, often with the addition of ammonia to prevent the formation of secondary amines.

-

Add a hydrogenation catalyst, such as Raney Nickel (5-10 wt%) or Palladium on carbon (5-10 wt%).[9]

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

-

Stir the mixture vigorously at room temperature or with gentle heating for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS for the disappearance of the oxime.

-

Once the reaction is complete, carefully filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography or distillation to obtain this compound.

Causality in Experimental Choices: The addition of ammonia during hydrogenation is a critical step to suppress the formation of secondary amine byproducts. The newly formed primary amine can otherwise react with the intermediate imine, leading to undesired side reactions. The choice of catalyst can also influence the reaction outcome, with Raney Nickel being a common and effective choice for oxime reductions.[9]

Characterization Data

The structural confirmation of the final product and key intermediates should be performed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |

| 1-Methylpyrazole | C₄H₆N₂ | 82.11 | Signals for CH₃, and pyrazole ring protons. | Signals for methyl carbon and pyrazole ring carbons. |

| 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one | C₇H₁₀N₂O | 138.17 | Signals for CH₃ (ring), CH₃ (ethyl), CH₂ (ethyl), and pyrazole ring protons. | Signals for carbonyl, methyls, methylene, and pyrazole ring carbons. |

| This compound | C₇H₁₃N₃ | 139.20 | Signals for CH₃ (ring), CH₃ (ethyl), CH₂ (ethyl), CH (amine), NH₂, and pyrazole ring protons. | Signals for methyls, methylene, methine, and pyrazole ring carbons. |

Conclusion

This guide has detailed two reliable and adaptable synthetic routes for the preparation of this compound. Both the reductive amination and the oxime hydrogenation pathways offer viable strategies, with the choice depending on available reagents, scalability, and the specific requirements of the research. The provided protocols are grounded in established chemical principles and offer a solid foundation for the synthesis of this and other structurally related pyrazole derivatives for applications in drug discovery and development.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

The Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

-

MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

-

ResearchGate. Selective synthesis of minimally differentiated N-alkyl pyrazoles and.... [Link]

-

MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

-

MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

-

ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

-

ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

-

RSC Publishing. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

- Google Patents.

-

MDPI. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]

- Google Patents.

-

ResearchGate. Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF. [Link]

-

Encyclopedia.pub. Heterogeneous Catalysis for Selective Hydrogenation of Oximes. [Link]

-

Organic-Chemistry.org. A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. [Link]

-

INEOS OPEN. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. [Link]

-

ACS Publications. Organic Letters Ahead of Print. [Link]

-

ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]

-

MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

-

Amerigo Scientific. This compound. [Link]

-

ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

-

PubChem. 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one. [Link]

-

ARKIVOC. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

PubChemLite. This compound. [Link]

-

ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]

- Google Patents. Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

PubMed. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. ineosopen.org [ineosopen.org]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. PubChemLite - this compound (C7H13N3) [pubchemlite.lcsb.uni.lu]

- 9. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, potential synthetic routes, reactivity, and prospective applications of the novel heterocyclic amine, 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine. Given the scarcity of direct experimental data for this specific molecule, this guide integrates information from closely related analogs and employs computational predictions to offer a robust profile for research and development purposes. The document is intended to serve as a foundational resource for scientists exploring the utility of this compound in medicinal chemistry and materials science, providing both theoretical insights and practical, actionable protocols.

Introduction: The Promise of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Their five-membered heterocyclic structure, containing two adjacent nitrogen atoms, imparts a unique combination of chemical stability, synthetic versatility, and a wide spectrum of biological activities.[2][3] These activities span from antimicrobial and anti-inflammatory to anticancer and neuroprotective effects.[2] The functionalization of the pyrazole ring allows for the fine-tuning of its pharmacological profile, making it a privileged scaffold in drug discovery.[1] This guide focuses on the specific derivative, this compound, a chiral amine with significant potential as a building block for novel therapeutic agents and functional materials.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any novel compound is a thorough characterization of its structure and physical properties. In the absence of direct experimental data for this compound, this section presents a combination of basic molecular information and computationally predicted properties. These predictions are generated based on established algorithms and provide a reliable starting point for experimental design.[4][5][6]

Structural and Chemical Identifiers

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N₃ | [7] |

| Molecular Weight | 139.20 g/mol | [7] |

| IUPAC Name | This compound | - |

| SMILES | CC(N)C1=CC=NN1C | [7] |

| InChI Key | NTGFKUWZGUGTFA-UHFFFAOYSA-N | [7] |

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values are essential for anticipating its behavior in various experimental settings, from reaction conditions to formulation.

| Property | Predicted Value | Method/Rationale |

| Boiling Point | ~220-240 °C | Based on molecular weight and presence of hydrogen bonding.[3][8] |

| Melting Point | Not available (likely a liquid at room temperature) | Lower molecular weight amines are often liquids.[8] |

| pKa (of the amine) | ~9.5 - 10.5 | Typical for primary alkylamines. |

| LogP | ~1.2 ± 0.5 | Calculated based on structure. |

| Solubility | Soluble in water and polar organic solvents. | Expected due to the presence of the amine and pyrazole nitrogens capable of hydrogen bonding. |

Synthesis and Purification

While a specific, published synthesis for this compound has not been identified, a highly plausible and efficient synthetic route can be designed based on established organic chemistry principles, particularly the reductive amination of a suitable ketone precursor.[2][9][10] This approach offers a straightforward pathway to the target molecule.

Proposed Synthetic Pathway: Reductive Amination

The most logical synthetic strategy involves a two-step process starting from the corresponding ketone, 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one.

Caption: Proposed two-step synthesis of the target amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-established procedure for reductive amination and is expected to be effective for the synthesis of the target compound.[9][10]

Step 1: Synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to dry dichloromethane (DCM).

-

Acylation: Cool the suspension to 0 °C in an ice bath. Add propanoyl chloride (1.1 eq) dropwise to the suspension.

-

Addition of Pyrazole: To this mixture, add a solution of 1-methyl-1H-pyrazole (1.0 eq) in dry DCM dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker of crushed ice with concentrated HCl.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Amination to this compound

-

Imine Formation: Dissolve the ketone from Step 1 (1.0 eq) in methanol. Add a solution of ammonia in methanol (excess) or ammonium acetate (5-10 eq).

-

Reduction: To this solution, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: Quench the reaction by the slow addition of dilute HCl until the solution is acidic.

-

Purification: Wash the aqueous solution with DCM to remove any unreacted ketone. Basify the aqueous layer with NaOH to a pH > 12 and extract the product with DCM (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired amine.

Asymmetric Synthesis

For applications in drug development, enantiomerically pure forms of the chiral amine are often required. This can be achieved through asymmetric synthesis, for which several established methods exist.[11][12]

-

Chiral Auxiliaries: The ketone can be reacted with a chiral auxiliary to form a chiral imine, which is then diastereoselectively reduced.

-

Catalytic Asymmetric Reduction: The imine can be reduced using a chiral catalyst and a reducing agent (e.g., H₂), leading to the formation of one enantiomer in excess.[13]

Spectroscopic and Analytical Characterization (Predicted)

Accurate characterization is critical for confirming the identity and purity of a synthesized compound. The following are predicted spectroscopic data for this compound, based on computational models and analysis of similar structures.[4][14]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | d | 1H | Pyrazole H-3 |

| ~6.1 | d | 1H | Pyrazole H-4 |

| ~4.0 | t | 1H | CH-NH₂ |

| ~3.7 | s | 3H | N-CH₃ |

| ~1.8-2.0 | m | 2H | CH₂-CH₃ |

| ~1.6 | br s | 2H | NH₂ |

| ~0.9 | t | 3H | CH₂-CH₃ |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Pyrazole C-5 |

| ~138 | Pyrazole C-3 |

| ~105 | Pyrazole C-4 |

| ~55 | CH-NH₂ |

| ~36 | N-CH₃ |

| ~30 | CH₂-CH₃ |

| ~10 | CH₂-CH₃ |

Predicted Mass Spectrum (EI)

-

M⁺ (Molecular Ion): m/z = 139

-

Major Fragments: m/z = 124 (M-CH₃), m/z = 110 (M-C₂H₅), m/z = 96 (pyrazole ring fragment)

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3400 | N-H stretch (amine) |

| 2850-2950 | C-H stretch (aliphatic) |

| ~1600 | N-H bend (amine) |

| ~1550 | C=N, C=C stretch (pyrazole ring) |

Chemical Reactivity

The reactivity of this compound is primarily dictated by the nucleophilic primary amine and the aromatic pyrazole ring.

Caption: Key reaction pathways for the target amine.

Reactions of the Primary Amine

The primary amine is a strong nucleophile and will readily react with a variety of electrophiles.[6]

-

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides in the presence of a base will yield the corresponding amides and sulfonamides. This is a common strategy for creating libraries of compounds for biological screening.[1]

-

Alkylation: The amine can be alkylated using alkyl halides. However, this reaction can be difficult to control and may lead to over-alkylation, producing secondary and tertiary amines.[6]

-

Condensation Reactions: Reaction with aldehydes and ketones will form imines (Schiff bases), which can be further reduced to secondary amines.

Reactions of the Pyrazole Ring

The pyrazole ring is aromatic and can undergo electrophilic substitution, typically at the C4 position. The electron-donating nature of the amine and methyl groups will activate the ring towards substitution.

Potential Applications in Drug Discovery and Materials Science

The structural features of this compound suggest a number of promising applications.

Medicinal Chemistry

-

Scaffold for Bioactive Molecules: The compound can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic activities. The pyrazole core is associated with a wide range of biological targets.[2][3]

-

Antimicrobial Agents: Derivatives of 1-methyl-1H-pyrazol-5-amine have shown potent antimicrobial and antifungal activity.[11]

-

Anticancer Agents: Pyrazole derivatives have been investigated as anticancer agents, with some showing activity against various cancer cell lines.[4][9]

Materials Science

-

Ligands for Metal Complexes: The nitrogen atoms in the pyrazole ring and the primary amine can act as ligands for metal ions, forming coordination complexes with interesting catalytic or material properties.

-

Building Blocks for Polymers: The amine functionality allows for the incorporation of this pyrazole derivative into polymer chains, potentially creating materials with unique thermal or electronic properties.

Safety and Handling

Based on information for analogous compounds, this compound should be handled with care.[7] It is classified as a hazardous material and may be toxic if swallowed or absorbed through the skin.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide has provided a comprehensive, albeit partially predictive, overview of its chemical and physical properties. The proposed synthetic routes are robust and based on well-established methodologies. The predicted reactivity and potential applications in medicinal chemistry and materials science highlight the value of this compound as a building block for future research and development. It is our hope that this technical guide will serve as a catalyst for the further investigation and realization of the full potential of this intriguing molecule.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37. [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Chen, Y., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. [Link]

-

Chemistry LibreTexts. (n.d.). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Predicting boiling and melting points. Retrieved from [Link]

- El-Sayed, M. A. A., et al. (2022). COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO). Journal of Chemical Health Risks, 12(4), 517-531.

-

Faria, J. V., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303. [Link]

- Guchhait, S. K., & Madaan, A. (2020). Current status of pyrazole and its biological activities. Journal of the Indian Chemical Society, 97(11), 2209-2228.

- Lellek, V., et al. (2018). One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions. In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields. Synlett, 29(08), 1071-1075.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

- Miriyala, B., et al. (2004). Reductive Amination of Aldehydes and Ketones with Ammonia and Titanium(IV) Isopropoxide. Tetrahedron Letters, 45(3), 517-520.

-

Mnova. (n.d.). NMR Predict. Retrieved from [Link]

-

NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

-

Saavedra, J. E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12059-12122. [Link]

-

Schade, M. A., & Reiser, O. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13067-13137. [Link]

-

Shard, A. G. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra? ResearchGate. Retrieved from [Link]

- Shin, J.-S., & Kim, B.-G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211.

-

Trofimov, B. A., et al. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(4), M1013. [Link]

-

Wang, S., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society, 140(6), 2244-2249. [Link]

- WO2018060512A1. (2018). Process for preparing chiral amines.

- Zare, A., & Merat, F. (2020). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 1202, 127265.

- Zhan, P., et al. (2019). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 2(1), 1-6.

- Zhang, X., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13067–13137.

-

PubChem. (n.d.). 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ineosopen.org [ineosopen.org]

- 3. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. acdlabs.com [acdlabs.com]

- 5. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Simulate and predict NMR spectra [nmrdb.org]

Spectroscopic Characterization of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine: A Technical Guide

Introduction

1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine is a heterocyclic compound of significant interest within contemporary drug discovery and development programs. Its structural motif, featuring a substituted pyrazole ring linked to a propanamine side chain, presents a versatile scaffold for designing novel therapeutic agents. The pyrazole core is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its diverse biological activities.[1] A thorough understanding of the molecule's spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its behavior in biological systems.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of directly published experimental spectra for this specific molecule, this guide leverages predicted data and established spectroscopic principles derived from structurally analogous compounds to offer a robust analytical framework for researchers.

Molecular Structure and Key Features

A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic output.

Figure 1: 2D structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Predicted Chemical Shifts

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the N-methyl group, and the propanamine side chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| H4 (pyrazole) | 6.0 - 6.2 | d | 1H | Located on a double bond within the electron-rich pyrazole ring. |

| H3 (pyrazole) | 7.3 - 7.5 | d | 1H | Also on a pyrazole double bond, typically downfield from H4. |

| N-CH₃ | 3.7 - 3.9 | s | 3H | Singlet due to the absence of adjacent protons. |

| CH (propanamine) | 4.0 - 4.2 | t | 1H | Methine proton adjacent to the amine and the pyrazole ring. |

| NH₂ | 1.5 - 3.0 | br s | 2H | Broad singlet, chemical shift can vary with solvent and concentration. |

| CH₂ (propanamine) | 1.6 - 1.8 | m | 2H | Methylene protons of the propyl chain. |

| CH₃ (propanamine) | 0.9 - 1.1 | t | 3H | Terminal methyl group of the propyl chain. |

Causality Behind Predictions: The chemical shifts for the pyrazole ring protons are estimated from known data for substituted pyrazoles.[2][4] The electron-donating nature of the amine and the alkyl groups influences the shielding of these protons. The propanamine side chain protons are predicted based on standard aliphatic chemical shift values, with the methine proton being the most deshielded due to its proximity to the nitrogen atom and the aromatic ring.[5]

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The carbon NMR spectrum will provide complementary information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C5 (pyrazole) | 148 - 152 | Carbon bearing the propanamine substituent. |

| C3 (pyrazole) | 138 - 142 | Unsubstituted carbon in the pyrazole ring. |

| C4 (pyrazole) | 105 - 108 | Unsubstituted carbon in the pyrazole ring. |

| N-CH₃ | 35 - 38 | N-methyl carbon. |

| CH (propanamine) | 50 - 55 | Methine carbon attached to the amine. |

| CH₂ (propanamine) | 28 - 32 | Methylene carbon of the propyl chain. |

| CH₃ (propanamine) | 10 - 13 | Terminal methyl carbon of the propyl chain. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution and sensitivity.[2]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Employ a sufficient relaxation delay to ensure accurate integration, particularly for quaternary carbons.

-

-

2D NMR (for full assignment):

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

-

Run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Use HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and linking different fragments of the molecule.

-

Figure 2: Workflow for comprehensive NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrometric Data

The predicted monoisotopic mass and m/z values for common adducts are crucial for initial identification in a mass spectrum.[6]

| Parameter | Predicted Value | Source |

| Molecular Formula | C₇H₁₃N₃ | PubChem[6] |

| Molecular Weight | 139.20 g/mol | Amerigo Scientific[7] |

| Monoisotopic Mass | 139.11095 Da | PubChem[6] |

| [M+H]⁺ | 140.11823 | PubChem[6] |

| [M+Na]⁺ | 162.10017 | PubChem[6] |

Plausible Fragmentation Pathway

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A primary fragmentation event would be the alpha-cleavage adjacent to the amine, leading to the loss of an ethyl radical.

Figure 3: Key fragmentation of this compound.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample via direct infusion or coupled to a gas or liquid chromatography system (GC-MS or LC-MS). LC-MS is generally preferred for compounds of this nature.

-

Ionization: Utilize electrospray ionization (ESI) for soft ionization to observe the protonated molecule [M+H]⁺. Electron ionization (EI) can be used with GC-MS to induce fragmentation and provide a characteristic fingerprint.

-

Mass Analysis: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to obtain accurate mass measurements, which can confirm the elemental composition.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions. Compare the observed m/z values with the predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400 - 3250 | N-H (amine) | Stretching (symmetric and asymmetric) |

| 3100 - 3000 | C-H (aromatic) | Stretching |

| 2960 - 2850 | C-H (aliphatic) | Stretching |

| 1620 - 1580 | C=N, C=C (pyrazole) | Ring stretching |

| 1650 - 1550 | N-H (amine) | Bending (scissoring) |

| 1470 - 1430 | C-H (aliphatic) | Bending |

Causality Behind Predictions: The N-H stretching of the primary amine is expected to appear as two distinct bands in the 3400-3250 cm⁻¹ region.[8] The C-H stretches of the pyrazole ring will be at higher wavenumbers than the aliphatic C-H stretches. The pyrazole ring itself will have characteristic C=N and C=C stretching vibrations.[9]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The spectroscopic characterization of this compound is crucial for its application in research and development. This guide provides a comprehensive, albeit predictive, framework for its analysis using NMR, MS, and IR spectroscopy. The provided protocols and interpretations, grounded in established spectroscopic principles and data from analogous structures, offer a solid foundation for researchers to confidently identify and characterize this important molecule. The acquisition of direct experimental data will be invaluable for validating and refining these predictions.

References

-

PubChem. This compound. [Link]

-

NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

-

ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]

-

Amerigo Scientific. This compound. [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

13C NMR of 1-Propanol. [Link]

-

NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

-

ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]

-

SpectraBase. 1-Methyl-5-(p-tolyl)-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. 3-(1-methyl-1h-pyrazol-5-yl)propan-1-amine. [Link]

-

MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

-

ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Link]

-

PubChem. 2-Methyl-2H-pyrazol-3-ylamine. [Link]

-

Cheméo. Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). [Link]

-

SpectraBase. 1H-Pyrazol-5-amine, 3-methyl-1-tricyclo[3.3.1.1(3,7)]dec-1-yl- - Optional[MS (GC)] - Spectrum. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. PubChemLite - this compound (C7H13N3) [pubchemlite.lcsb.uni.lu]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure Elucidation of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine

Abstract: This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of the novel heterocyclic compound, 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine. Designed for researchers, medicinal chemists, and analytical scientists, this document details the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating workflow from molecular formula determination to the unambiguous assignment of atomic connectivity and stereochemistry. Each protocol is presented with the rigor required for reproducible, high-fidelity results, establishing a gold-standard procedure for the characterization of complex small molecules.

Introduction and Strategic Overview

The structural characterization of novel chemical entities is the bedrock of drug discovery and development. The molecule this compound (Figure 1), a compound featuring a substituted pyrazole ring linked to a chiral aliphatic amine side chain, represents a class of scaffolds with significant potential in medicinal chemistry.[1][2][3] Pyrazole derivatives are known to exhibit a wide range of biological activities.[1] Therefore, unambiguous confirmation of its molecular structure is a critical prerequisite for any further investigation into its chemical and pharmacological properties.

This guide eschews a simple recitation of data, instead presenting a logical and integrated workflow. The core principle is one of convergence: data from orthogonal analytical techniques must converge to a single, consistent structural hypothesis.[4] We will begin by determining the molecular formula and identifying key functional groups, then proceed to assemble the molecular framework piece by piece using an array of one- and two-dimensional NMR experiments.

Figure 1: Hypothesized Structure of this compound

Chemical Formula: C₇H₁₃N₃

Molecular Weight: 139.20 g/mol [5]

The elucidation strategy follows a multi-step, hierarchical process designed for maximum confidence and efficiency.

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in any structure elucidation is to determine the molecular formula and identify the key functional groups present.[6] This foundational data provides the constraints and building blocks for all subsequent analysis.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is chosen over standard MS to provide a highly accurate mass measurement of the molecular ion. This accuracy is crucial for calculating a unique and unambiguous elemental composition, which is the first and most critical piece of the structural puzzle.[6]

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 50:50 acetonitrile/water mixture with 0.1% formic acid. The acid facilitates protonation to form the [M+H]⁺ ion.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Infusion: Infuse the sample directly at a flow rate of 5 µL/min.

-

Acquisition Mode: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Calibration: Use a known calibration standard to ensure mass accuracy below 5 ppm.

Expected Data & Interpretation: The compound C₇H₁₃N₃ has a monoisotopic mass of 139.11095 Da.[7] The HRMS spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 140.11823.[7] The measured mass should be within 5 ppm of this theoretical value, confirming the molecular formula as C₇H₁₃N₃. This result is self-validating when cross-referenced with the hydrogen and carbon counts from subsequent NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic vibrational frequencies of functional groups. For our target molecule, we expect to confirm the presence of the primary amine (N-H bonds) and the aromatic pyrazole ring (C=C, C=N bonds).

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a single drop of the neat liquid analyte (or a small amount of solid) directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorbances.

-

Sample Scan: Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking.

Expected Data & Interpretation: The IR spectrum provides a diagnostic fingerprint of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment Rationale |

| 3400-3250 | Medium, two bands | N-H Asymmetric & Symmetric Stretch | The presence of two distinct bands in this region is characteristic of a primary amine (-NH₂).[8][9][10] |

| 3000-2850 | Medium-Strong | Aliphatic C-H Stretch | Corresponds to the sp³ hybridized C-H bonds of the propyl and methyl groups. |

| ~1620 | Medium | N-H Bend (Scissoring) | A characteristic bending vibration for primary amines.[8] |

| 1580-1450 | Medium-Strong | C=N / C=C Stretch | Aromatic ring stretches characteristic of the pyrazole heterocycle. |

| 1335-1250 | Medium | Aromatic C-N Stretch | Stretching vibration of the C-N bond within the pyrazole ring system.[8][9] |

This data provides direct evidence for the primary amine and the heterocyclic aromatic ring, perfectly aligning with our hypothesized structure.

Unraveling the Skeleton: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for de novo structure elucidation of organic molecules, providing detailed information about the chemical environment, count, and connectivity of atoms.[4][11] Our strategy will employ a suite of experiments to build the molecule's carbon-hydrogen framework.[11][12]

Protocol: General NMR Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[13][14]

-

Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[14]

-

Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

-

Instrumentation: Data should be acquired on a spectrometer with a field strength of at least 400 MHz.[15]

1D NMR: The Parts List (¹H, ¹³C, DEPT-135)

Causality: One-dimensional NMR experiments provide the fundamental "parts list" for the molecule. ¹H NMR counts the number of unique proton environments and their neighboring protons (via splitting), while ¹³C and DEPT experiments identify the number and type (CH₃, CH₂, CH, or C) of carbon atoms.

Expected ¹H NMR Data (400 MHz, CDCl₃): The ¹H NMR spectrum will reveal all unique proton signals. Integration gives the relative number of protons, multiplicity reveals adjacent protons (n+1 rule), and chemical shift indicates the electronic environment.

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| H4 | ~7.3 | d | 1H | Pyrazole CH | Downfield due to aromaticity; coupled to H3. |

| H3 | ~6.0 | d | 1H | Pyrazole CH | Upfield relative to H4; coupled to H4. |

| N-CH₃ | ~3.8 | s | 3H | N-CH ₃ | Singlet, deshielded by adjacent N1 atom. |

| H1' | ~3.5 | t | 1H | CH (NH₂) | Deshielded by both the pyrazole ring and the amine group; coupled to H2'. |

| NH₂ | ~1.8 | br s | 2H | NH ₂ | Broad signal due to quadrupole broadening and exchange; will exchange with D₂O. |

| H2' | ~1.7 | m | 2H | CH ₂CH₃ | Multiplet due to coupling with both H1' and H3'. |

| H3' | ~0.9 | t | 3H | CH₂CH ₃ | Classic triplet for a terminal methyl group coupled to a CH₂ group. |

Expected ¹³C & DEPT-135 NMR Data (100 MHz, CDCl₃): The ¹³C NMR spectrum shows all unique carbon environments. A DEPT-135 experiment is run concurrently to differentiate carbon types: CH/CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (like C5) are absent in DEPT spectra.

| Label | Predicted δ (ppm) | DEPT-135 | Assignment |

| C5 | ~145 | Absent | Pyrazole C -C1' |

| C3 | ~138 | Positive | Pyrazole C H |

| C4 | ~105 | Positive | Pyrazole C H |

| C1' | ~55 | Positive | C H(NH₂) |

| N-CH₃ | ~38 | Positive | N-C H₃ |

| C2' | ~30 | Negative | C H₂CH₃ |

| C3' | ~11 | Positive | CH₂C H₃ |

2D NMR: Assembling the Pieces (COSY, HSQC, HMBC)

Causality: While 1D NMR provides the parts, 2D NMR provides the instructions for assembly. These experiments reveal through-bond correlations between nuclei, allowing for the unambiguous construction of the molecular framework.[16][17][18]

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[19] Cross-peaks appear between the signals of coupled protons.

-

Expected Key Correlations: A strong cross-peak will connect H1'↔ H2'↔ H3' , confirming the propyl-amine fragment. A second key correlation will be seen between the two pyrazole protons, H3 ↔H4 .

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon it is directly attached to (¹JCH correlation).[17][19] It is the definitive tool for assigning which proton belongs to which carbon.

-

Expected Key Correlations: Each proton signal (except the NH₂) will show a cross-peak to its corresponding carbon signal from the ¹³C spectrum (e.g., H4 to C4, N-CH₃ to the N-CH₃ carbon, H1' to C1', etc.), confirming the assignments made in the 1D tables.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting molecular fragments. It shows correlations between protons and carbons that are 2-4 bonds away (ⁿJCH, n>1).[17][19][20] It allows us to "see" across quaternary carbons and heteroatoms.

-

Expected Key Correlations:

-

N-CH₃ protons to C3 and C5: This confirms the methyl group is on N1 of the pyrazole ring.

-

H1' proton to C4 and C5: This is the critical link , proving the propyl-amine chain is attached at the C5 position of the pyrazole ring.

-

H4 proton to C5 and C3: Confirms the pyrazole ring structure.

-

H3' protons to C2' and C1': Confirms the connectivity within the propyl chain.

-

Caption: Key HMBC correlations confirming fragment connectivity.

Final Validation and Conclusion

The convergence of all spectroscopic data provides an unambiguous confirmation of the structure of this compound.

-

HRMS established the molecular formula: C₇H₁₃N₃.

-

FT-IR confirmed the presence of a primary amine and an aromatic system.

-

¹H and ¹³C NMR accounted for all 13 protons and 7 carbons, and DEPT experiments confirmed the CH, CH₂, and CH₃ counts.

-

COSY established the spin systems of the propyl chain and the pyrazole ring protons.

-

HSQC definitively linked each proton to its directly attached carbon.

-

HMBC provided the long-range correlations that connected the N-methyl group to the pyrazole ring and, most critically, linked the C1' of the propyl chain to the C5 position of the pyrazole ring.

Each piece of evidence validates the others, creating a self-consistent and trustworthy structural assignment. The protocols and interpretive logic detailed in this guide provide a robust framework for the elucidation of this and other novel heterocyclic small molecules, ensuring the highest degree of scientific integrity for subsequent research and development.

References

-

Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60. [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

-

Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]

-

Kumar, D., et al. (2021). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. 2021 International Conference on Technological Advancements and Innovations (ICTAI). [Link]

-

Nuzillard, J.-M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(5), 456-464. [Link]

-

Nuzillard, J.-M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. HAL Open Science. [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 45(15), 6867-6880. [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

-

Al-Masoudi, N. A., et al. (2021). H.NMR-Spectrum of Heterocyclic Compound {2}. ResearchGate. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]

-

Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207. [Link]

-

Thomas, T., et al. (2022). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure, 1250, 131792. [Link]

-

NMR Spectroscopy Explained. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

-

Elleman, D. D., & Manatt, S. L. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 27(6), 2201-2204. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

ResearchGate. (n.d.). Structure and spectral data of pyrazole derivatives. [Link]

-

Suresh, H. M., & Suresha Kumara, T. H. (2022). Green synthesis, spectroscopic characterization of Pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Applied Chemical and Biological Sciences, 3(4), 10-18. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

Bak, B. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

-

NMR-Bio. (n.d.). NMR sample preparation guidelines. [Link]

-

Chemistry Stack Exchange. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

Eletsky, A., et al. (2005). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 102(41), 14557-14562. [Link]

-

Amerigo Scientific. (n.d.). This compound. [Link]

-

Western University. (n.d.). NMR SAMPLE PREPARATION. [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

PubChemLite. (n.d.). This compound. [Link]

-

El-Faham, A., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(4), M1758. [Link]

- Google Patents. (2013). CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.

-

ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C7H13N3) [pubchemlite.lcsb.uni.lu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. organomation.com [organomation.com]

- 15. pubsapp.acs.org [pubsapp.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. youtube.com [youtube.com]

- 19. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Chemical Space of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine and Its Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound and its structurally related compounds. It is intended for researchers, medicinal chemists, and drug development professionals who are actively working with or exploring pyrazole-based scaffolds. This document delves into the critical identifiers, such as CAS numbers, synthetic strategies, and the rationale behind their relevance in modern drug discovery.

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation arises from its ability to serve as a versatile core for designing ligands that can interact with a wide array of biological targets. Pyrazole derivatives are integral to numerous FDA-approved drugs, demonstrating a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3] Their utility stems from the pyrazole ring's unique electronic properties and its capacity for diverse functionalization, allowing for the fine-tuning of steric and electronic characteristics to achieve desired pharmacological profiles.[2] This guide focuses on a specific subset of this important class: C-alkylated amino pyrazoles, exemplified by this compound and its close relatives.

The Core Compound and Its Isomeric Landscape

A precise understanding of a compound's identity is fundamental to research and development. This section clarifies the identification of the primary compound of interest and its key structural isomers.

This compound

This compound features a propan-1-amine group attached to the C5 position of a 1-methyl-1H-pyrazole ring. While a specific CAS Registry Number for this exact structure is not widely cited in major chemical databases, it can be unambiguously identified by its structural representations and other identifiers.

The absence of a readily available CAS number may indicate it is a novel compound or one that has not been extensively commercialized or reported in the primary literature, making a guide to its registered analogs even more critical for researchers.

Key Related Compounds and CAS Numbers

Navigating the chemical space around the core compound requires knowledge of its isomers and parent structures. The following table summarizes the CAS numbers and structural details for key analogs.

| Compound Name | CAS Number | Molecular Formula | Relationship to Core Compound |

| 1-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine | 1378239-50-9 | C7H13N3 | Positional isomer (amine on the second carbon of the propyl chain) |

| (S)-1-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine | 2166166-58-9 | C7H13N3 | Specific enantiomer of the propan-2-amine isomer |

| 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine | 1314909-50-6 | C7H13N3 | Positional isomer (propyl chain attached at C3) |

| (1-Methyl-1H-pyrazol-5-yl)methanamine | Not assigned | C5H9N3 | Shorter alkyl chain (methanamine) |

| 1-Methyl-1H-pyrazol-5-ylamine | 1192-21-8 | C4H7N3 | Parent amine without the propyl group |

| Pyrazole | 288-13-1 | C3H4N2 | The fundamental parent heterocycle |

Table 1: CAS Numbers and structural information for this compound and related compounds.[6][7][8][9][10][11]

The following diagram illustrates the structural relationships between the core compound and its key positional isomers.

Caption: Structural relationships of the core compound.

Synthetic Strategies: Rationale and Methodologies

The synthesis of substituted pyrazoles is a well-established field, often relying on the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[12] Understanding these pathways is crucial for generating novel analogs for structure-activity relationship (SAR) studies.

General Synthetic Workflow

The choice of synthetic route is dictated by the desired substitution pattern. For 5-amino-1-alkylpyrazoles, a common and efficient strategy involves the reaction of a β-ketonitrile with an alkylhydrazine. This approach offers high regioselectivity, which is a critical consideration in pyrazole synthesis.

Causality in Synthesis: The use of a β-ketonitrile is deliberate; the nitrile group serves as a precursor to the amine, while the ketone directs the cyclization with the substituted nitrogen of the alkylhydrazine, leading to the desired 1,5-disubstituted pyrazole isomer. This avoids the formation of the 1,3-disubstituted analog, ensuring a validated and reproducible outcome.

The workflow below illustrates this common synthetic pathway.

Caption: General synthetic workflow for aminopyrazoles.

Representative Experimental Protocol: Synthesis of a Pyrazole-Sulfonamide

To provide a tangible and self-validating example, the following protocol is adapted from a peer-reviewed synthesis of a functionalized pyrazole.[2] This N-sulfonylation reaction is a common step in medicinal chemistry to modify the properties of an amine.

Objective: To synthesize N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

Materials:

-

3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1 equivalent)

-

4-methylbenzenesulfonyl chloride (2 equivalents)

-

Triethylamine (2.2 equivalents)

-

Acetonitrile (solvent)

-

Ethyl acetate (for extraction)

-

Distilled water

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1 eq.) in acetonitrile.

-

Reagent Addition: To the stirred solution, add triethylamine (2.2 eq.) followed by 4-methylbenzenesulfonyl chloride (2 eq.). The addition of triethylamine is crucial as it acts as a base to quench the HCl byproduct, driving the reaction to completion.

-

Reaction Execution: Allow the mixture to stir at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Solvent Removal: Once the reaction is complete, remove the acetonitrile solvent under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Add distilled water to the resulting residue. Transfer the mixture to a separatory funnel and extract twice with ethyl acetate. The organic layers are combined.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

-

Characterization: The final product's identity and purity should be confirmed using analytical techniques such as NMR (¹H and ¹³C), FT-IR, and High-Resolution Mass Spectrometry (HRMS).[2]

Applications in Drug Discovery and Development

The interest in pyrazole amines and their derivatives is driven by their proven success as pharmacophores. They are frequently employed in the design of kinase inhibitors, where the pyrazole core can act as a hinge-binding motif, and the side chains can be modified to achieve selectivity and potency.

-

Anticancer Agents: Many pyrazole derivatives have been developed as potent anticancer agents, targeting signaling pathways crucial for cancer cell proliferation and survival.[3][13] For example, they form the core of androgen receptor (AR) antagonists for the treatment of prostate cancer.[13]

-

Metabolic and Mitochondrial Effects: Research has shown that some 1-methyl-1H-pyrazole derivatives can exhibit unexpected biological activities, such as the inhibition of mitochondrial respiration.[14] This highlights the importance of comprehensive toxicological profiling early in the drug discovery process. The choice of in vitro assays is critical; standard cytotoxicity assays may not reveal liabilities that are only apparent in cells reliant on mitochondrial respiration.[14]

-

Kinase Inhibitors: The pyrazole scaffold is present in numerous approved kinase inhibitors, such as Ruxolitinib and Ibrutinib, underscoring its importance in this therapeutic area.[1]

Conclusion

This compound and its related compounds represent a valuable chemical space for the development of novel therapeutics. While the core compound itself may not have a designated CAS number, a thorough understanding of its registered isomers and parent structures provides a solid foundation for research. The synthetic accessibility of the pyrazole core, combined with its proven track record as a privileged scaffold, ensures that this class of molecules will continue to be a focus of innovation in medicinal chemistry. This guide serves as a foundational resource, providing the necessary identifiers, synthetic logic, and application-focused insights to empower researchers in their drug discovery efforts.

References

-

CAS Common Chemistry. Pyrazole. Available from: [Link]

-

Georganics. Pyrazole derivatives. Available from: [Link]

-

Amerigo Scientific. This compound. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

PubChem. (1-Methyl-1H-pyrazol-5-yl)methanamine. Available from: [Link]

-

ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available from: [Link]

-

PubChem. 2-Methyl-2H-pyrazol-3-ylamine. Available from: [Link]

-

National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

-

PubMed. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Available from: [Link]

-

ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Available from: [Link]

-

Cheméo. Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Available from: [Link]

-

PubMed. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Available from: [Link]

-

MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. PubChemLite - this compound (C7H13N3) [pubchemlite.lcsb.uni.lu]

- 6. 1378239-50-9|1-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine|BLD Pharm [bldpharm.com]

- 7. 1314909-50-6|3-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine|BLD Pharm [bldpharm.com]

- 8. (S)-1-(1-methyl-1H-pyrazol-5-yl)propan-2-amine | 2166166-58-9 [m.chemicalbook.com]

- 9. 1-Methyl-1H-pyrazol-5-ylamine | 1192-21-8 [chemicalbook.com]

- 10. (1-Methyl-1H-pyrazol-5-yl)methanamine | C5H9N3 | CID 7019421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-methyl-5-aminopyrazole (CAS 1192-21-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Physicochemical Properties of N-Methyl Pyrazole Amines

An In-Depth Technical Guide to the Physicochemical Properties of N-Methyl Pyrazole Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl pyrazole amines represent a pivotal class of heterocyclic compounds, distinguished by a five-membered aromatic ring containing two adjacent nitrogen atoms, with a methyl group on one nitrogen and an amino group at various positions.[1][2][3] This structural motif is a cornerstone in modern medicinal chemistry, forming the backbone of numerous approved pharmaceuticals and serving as a versatile scaffold in the discovery of novel therapeutic agents.[2][4] Their significance spans a wide array of applications, from oncology and inflammatory diseases to infectious agents.[4][5][6][7] A profound understanding of their fundamental physical and chemical properties is paramount for optimizing drug design, predicting pharmacokinetic behavior, and ensuring the development of safe and efficacious medicines.

This guide provides a comprehensive exploration of the core physicochemical properties of N-methyl pyrazole amines, offering field-proven insights and detailed experimental methodologies. It is designed to empower researchers and drug development professionals with the foundational knowledge necessary to harness the full potential of this important chemical class.

Core Physicochemical Properties: A Detailed Analysis

The therapeutic efficacy and developability of any drug candidate are intrinsically linked to its physicochemical properties. For N-methyl pyrazole amines, a nuanced understanding of their acidity/basicity, solubility, and lipophilicity is critical for predicting their absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity and Basicity (pKa)

The pKa, the negative logarithm of the acid dissociation constant, is a fundamental parameter that governs the ionization state of a molecule at a given pH. For N-methyl pyrazole amines, the presence of the pyrazole ring nitrogens and the exocyclic amino group confers basic character. The pyridine-type nitrogen in the pyrazole ring is a weak base, while the exocyclic amino group is typically more basic.

The pKa value dictates the extent of ionization in different physiological compartments, which in turn influences solubility, membrane permeability, and receptor binding. A higher pKa indicates a stronger base.[8]

Table 1: Representative pKa Values of N-Methyl Pyrazole Amines and Related Structures

| Compound | Structure | pKa of Conjugate Acid (BH+) | Reference |

| Methylamine | CH₃NH₂ | 10.59 | [8] |

| Pyrazole | C₃H₄N₂ | ~2.5 | [9] |

| 1-Methyl-1H-pyrazol-3-amine | C₄H₇N₃ | Estimated 4-6 | |

| 1-Methyl-1H-pyrazol-5-amine | C₄H₇N₃ | Estimated 4-6 |

Note: Experimental pKa values for specific N-methyl pyrazole amines are not extensively reported in readily available literature and are often determined empirically during drug discovery programs. The estimated values are based on the typical pKa ranges of aromatic amines and the electronic effects of the pyrazole ring.

This protocol outlines a standard method for determining the pKa of an N-methyl pyrazole amine.

Objective: To accurately measure the pKa value of a given N-methyl pyrazole amine.

Methodology:

-

Sample Preparation: Prepare a 0.01 M solution of the N-methyl pyrazole amine in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Instrument Setup:

-

Titrator: An automated potentiometric titrator equipped with a calibrated pH electrode.

-

Titrant: A standardized solution of a strong acid (e.g., 0.1 M HCl).

-

-

Titration Procedure:

-

Place a known volume of the sample solution in the titration vessel.

-

Initiate the titration, adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. This corresponds to the inflection point of the first derivative of the titration curve.

-